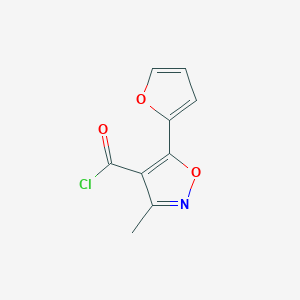
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is a heterocyclic compound that features both furan and isoxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring, known for its reactivity and biological activity, combined with the isoxazole ring, which is often found in bioactive molecules, makes this compound particularly intriguing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride typically involves the formation of the isoxazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-4-nitroisoxazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The furan ring can be oxidized to form furanones, while reduction can lead to the formation of dihydrofuran derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
Amides and Esters: Formed from substitution reactions.
Furanones: Resulting from oxidation of the furan ring.
Dihydrofuran Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: It can be used in the synthesis of polymers and other materials with unique electronic and optical properties.
Biological Studies: The compound’s derivatives are studied for their interactions with biological targets, providing insights into their mechanism of action.
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is unique due to the combination of the furan and isoxazole rings, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and bioactive molecules.
Propiedades
Número CAS |
90225-06-2 |
|---|---|
Fórmula molecular |
C9H6ClNO3 |
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-3-methyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c1-5-7(9(10)12)8(14-11-5)6-3-2-4-13-6/h2-4H,1H3 |
Clave InChI |
BMRMMPVPESEVBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1C(=O)Cl)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


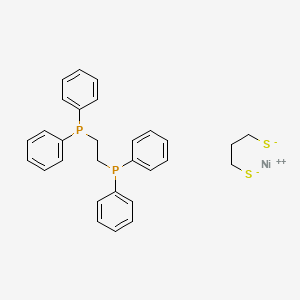
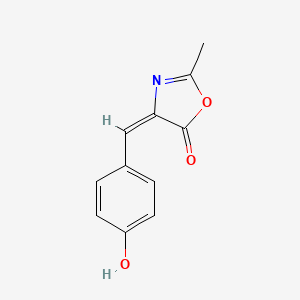
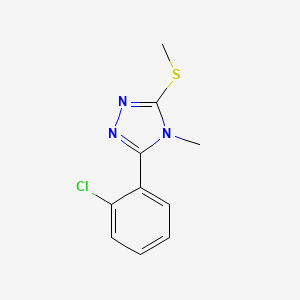
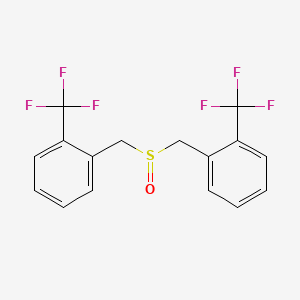
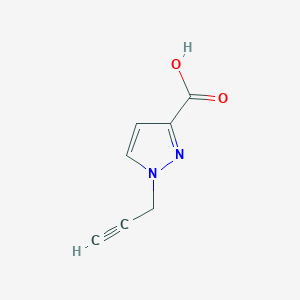

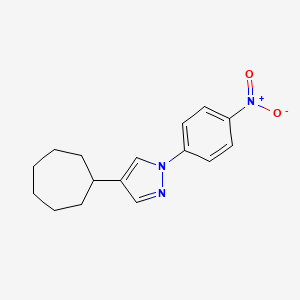
![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
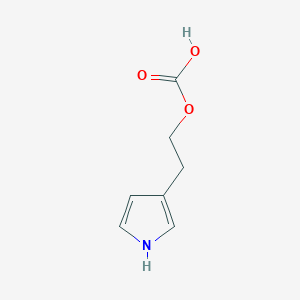

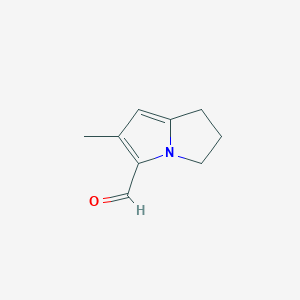
![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)


